molecular formula C16H23FN4 B6448024 4-ethyl-5-fluoro-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2640879-02-1

4-ethyl-5-fluoro-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No. B6448024
CAS RN: 2640879-02-1
M. Wt: 290.38 g/mol
InChI Key: FSIDPFNHKKBGOQ-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of pyrrole-containing compounds is often achieved through reactions like the Paal–Knorr Synthesis, where a 1,4-diketone is heated with ammonia or primary amines . The synthesis of pyrimidine derivatives usually involves reactions like the Biginelli reaction .


Molecular Structure Analysis

In pyrrole, the lone pair of electrons on the nitrogen atom is part of the aromatic system, making it a 6 π electron system . Pyrimidine is a six-membered ring with two nitrogen atoms, and its aromaticity is similar to that of pyridine .


Chemical Reactions Analysis

Pyrrole is reactive due to its aromaticity. It can undergo electrophilic substitution reactions, similar to benzene . Pyrimidine can also undergo various reactions such as alkylation, acylation, halogenation, and oxidation .


Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid, while pyrimidine is a crystalline solid. Their physical and chemical properties, such as melting point, boiling point, solubility, etc., depend on their substituents .

Mechanism of Action

The mechanism of action of pyrrole and pyrimidine derivatives depends on their functional groups and the target molecules in the biological system. They are often used as scaffolds in drug design, as they can interact with various enzymes and receptors in the body .

Future Directions

The future research directions could involve the synthesis of new pyrrole and pyrimidine derivatives with potential biological activities. Efforts can be made to improve their synthesis methods, understand their mechanisms of action, and enhance their therapeutic effects .

properties

IUPAC Name

2-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4/c1-2-14-15(17)16(19-10-18-14)21-8-13(9-21)20-6-11-4-3-5-12(11)7-20/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIDPFNHKKBGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC(C2)N3CC4CCCC4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-fluoro-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

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